

An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pivampicillin*

Cat. No.: *B1678493*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivampicillin hydrochloride is a semi-synthetic, orally active prodrug of the broad-spectrum antibiotic ampicillin. As the hydrochloride salt of the pivaloyloxymethyl ester of ampicillin, it was designed to enhance the oral bioavailability of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antibacterial activity, and pharmacokinetic profile of **pivampicillin** hydrochloride. Detailed experimental protocols and structured data summaries are included to support research and development activities in the field of antibacterial drug discovery and formulation.

Chemical Structure and Identification

Pivampicillin hydrochloride is the hydrochloride salt of 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.^[1] This esterification of ampicillin at the carboxyl group increases its lipophilicity, facilitating absorption from the gastrointestinal tract.^[2] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active moiety, ampicillin, along with pivalic acid and formaldehyde.^{[3][4]}

The chemical structure of **Pivampicillin** hydrochloride is depicted in the following diagram:

Caption: Chemical structure of **Pivampicillin** hydrochloride.

Table 1: Chemical Identification of **Pivampicillin** Hydrochloride

Identifier	Value
IUPAC Name	2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6- [[(2R)-2-amino-2-phenylacetyl]amino]-3,3- dimethyl-7-oxo-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylate;hydrochloride ^[1]
CAS Number	26309-95-5
Molecular Formula	C ₂₂ H ₃₀ CIN ₃ O ₆ S
Molecular Weight	500.0 g/mol
Synonyms	Pivampicillin HCl, Pondocillin, Sanguicillin

Physicochemical Properties

Pivampicillin hydrochloride is a white to off-white crystalline powder. Its physicochemical properties are crucial for its formulation and biopharmaceutical performance.

Table 2: Physicochemical Properties of **Pivampicillin** Hydrochloride

Property	Value	Reference
Melting Point	155-156 °C (with decomposition)	
pKa	~7.0	
Solubility	Water: Very soluble Chloroform: Very soluble Ethanol: Freely soluble Propanol, tert-Butanol, Ethyl ether: Sparingly soluble DMSO: Soluble	
Stability	Relatively stable in acidic solutions; hydrolyzes slowly in neutral solutions.	

Antibacterial Activity

The antibacterial activity of **pivampicillin** is attributable to its active metabolite, ampicillin. Ampicillin is a broad-spectrum beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). The in vitro activity of **pivampicillin** is therefore represented by the Minimum Inhibitory Concentrations (MICs) of ampicillin.

Table 3: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Key Pathogens

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Staphylococcus aureus (methicillin-susceptible)	0.5	2	
Streptococcus pneumoniae (penicillin-susceptible)	≤0.06	0.12	
Haemophilus influenzae (beta-lactamase negative)	0.5	1	
Escherichia coli	4	16	

Note: MIC values can vary depending on the strain and testing methodology. The values presented are representative.

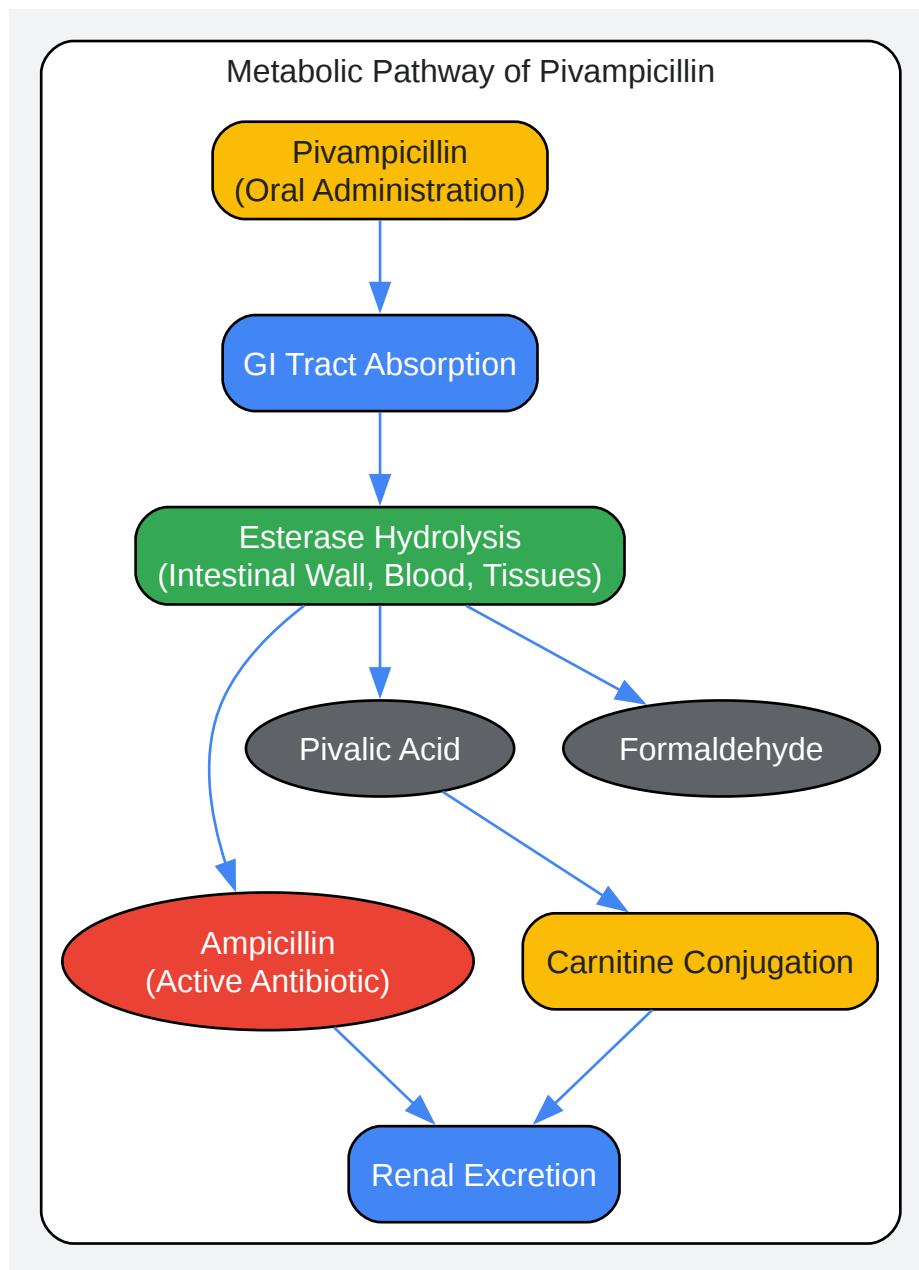
Pharmacokinetics

The primary advantage of **pivampicillin** over ampicillin is its improved pharmacokinetic profile following oral administration.

Table 4: Pharmacokinetic Parameters of **Pivampicillin** Hydrochloride in Humans (following a single oral dose equivalent to 250 mg ampicillin)

Parameter	Value	Reference
Bioavailability	~90%	
Peak Plasma Concentration (C _{max})	6.8 µg/mL	
Time to Peak Concentration (T _{max})	56 minutes	
Urinary Excretion (as ampicillin)	67-73%	

Absorption


Pivampicillin is well-absorbed from the gastrointestinal tract. Its increased lipophilicity allows for greater permeation across the intestinal mucosa compared to ampicillin.

Distribution

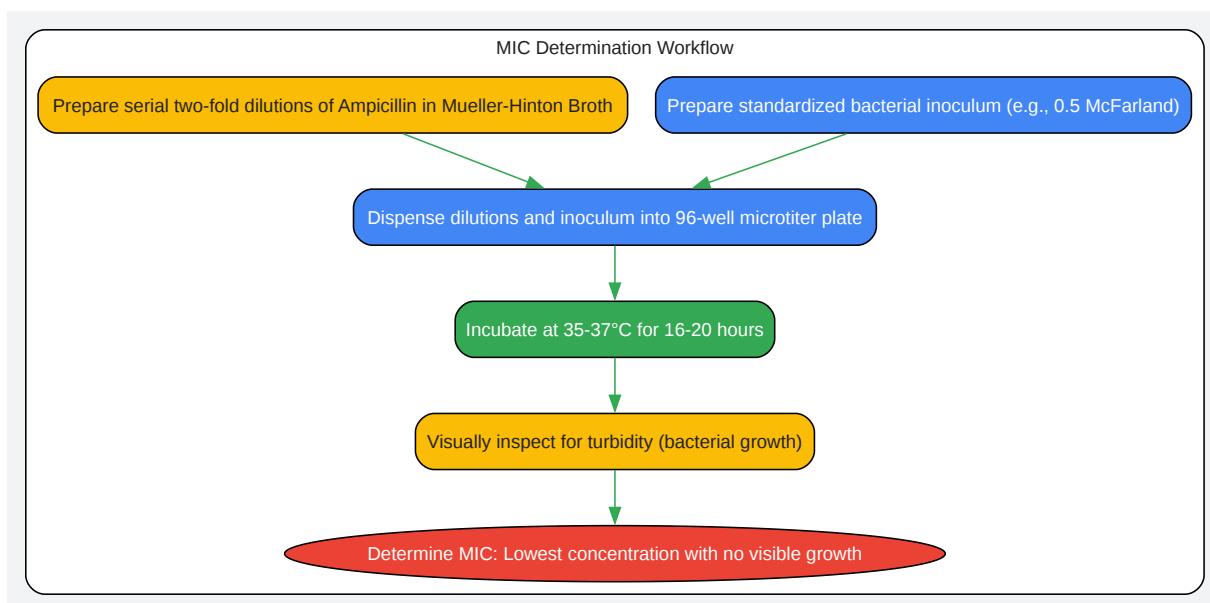
Once absorbed and converted to ampicillin, the distribution is characteristic of ampicillin, with a volume of distribution slightly larger than the extracellular fluid volume.

Metabolism

Pivampicillin is rapidly and extensively hydrolyzed by esterases in the intestinal wall, blood, and other tissues to yield ampicillin, pivalic acid, and formaldehyde. The release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged use of **pivampicillin** may lead to carnitine deficiency.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Pivampicillin**.


Excretion

The active metabolite, ampicillin, is primarily excreted unchanged in the urine. The pivalic acid moiety is excreted as pivaloylcarnitine.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of ampicillin (the active form of **pivampicillin**) against bacterial isolates.

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

Protocol:

- Preparation of Antibiotic Solutions: Prepare a stock solution of ampicillin sodium salt in a suitable solvent (e.g., sterile distilled water). Perform serial two-fold dilutions in cation-

adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

- Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Pharmacokinetic Study in Human Volunteers

A typical pharmacokinetic study to evaluate **pivampicillin** hydrochloride would involve the following steps:

- Study Design: A randomized, open-label, crossover study design is often employed. Healthy, fasting adult volunteers are recruited.
- Drug Administration: A single oral dose of **pivampicillin** hydrochloride (e.g., equivalent to 500 mg of ampicillin) is administered with a standardized volume of water.
- Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen until analysis.

- **Bioanalytical Method:** The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including C_{max}, T_{max}, area under the plasma concentration-time curve (AUC), elimination half-life (t_{1/2}), and renal clearance.

Conclusion

Pivampicillin hydrochloride serves as an effective oral prodrug for ampicillin, offering improved bioavailability that leads to higher and more reliable plasma concentrations of the active antibiotic. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, antibacterial spectrum, and pharmacokinetic profile. The inclusion of experimental protocols aims to facilitate further research and development in the context of this important antibacterial agent. Understanding these core properties is essential for the optimal design of formulations and clinical application strategies for **pivampicillin** hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical Pharmacology of Pivampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivampicillin - Wikipedia [en.wikipedia.org]
- 3. What is Pivampicillin used for? [synapse.patsnap.com]
- 4. What is the mechanism of Pivampicillin? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678493#chemical-structure-and-properties-of-pivampicillin-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com